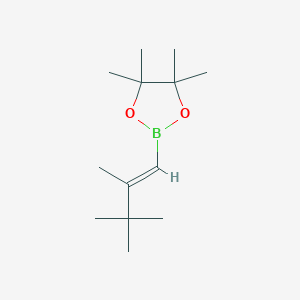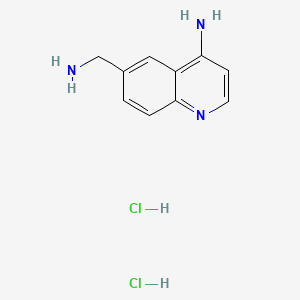
6-(Aminomethyl)quinolin-4-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Aminomethyl)quinolin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H12N3Cl2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)quinolin-4-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which is commercially available.
Functionalization: The quinoline undergoes a series of functionalization reactions to introduce the aminomethyl group at the 6-position and the amine group at the 4-position.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Functionalization: Utilizing large reactors to carry out the functionalization reactions under controlled conditions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
化学反応の分析
Types of Reactions
6-(Aminomethyl)quinolin-4-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups on the quinoline ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives with modified functional groups.
Substitution: Substituted quinoline compounds with new functional groups.
科学的研究の応用
6-(Aminomethyl)quinolin-4-amine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimalarial and anticancer properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular processes and pathways.
Materials Science: It is utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for research and industrial purposes.
作用機序
The mechanism of action of 6-(Aminomethyl)quinolin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular behavior and function.
類似化合物との比較
Similar Compounds
4-Aminoquinoline: A precursor for the synthesis of various derivatives with antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.
Uniqueness
6-(Aminomethyl)quinolin-4-amine dihydrochloride is unique due to its specific functional groups and potential applications. Unlike other quinoline derivatives, it offers distinct reactivity and properties that make it valuable for specialized research and industrial applications.
特性
分子式 |
C10H13Cl2N3 |
|---|---|
分子量 |
246.13 g/mol |
IUPAC名 |
6-(aminomethyl)quinolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H11N3.2ClH/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10;;/h1-5H,6,11H2,(H2,12,13);2*1H |
InChIキー |
NDRHNHWJYABHSO-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=CC(=C2C=C1CN)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


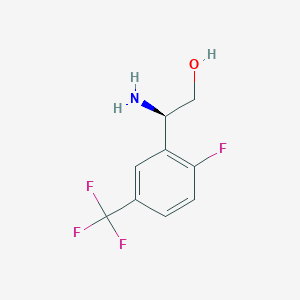
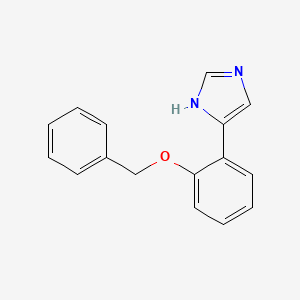
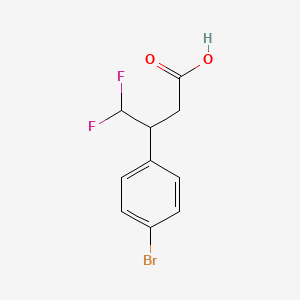
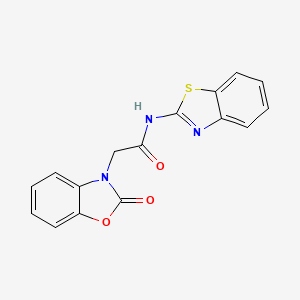
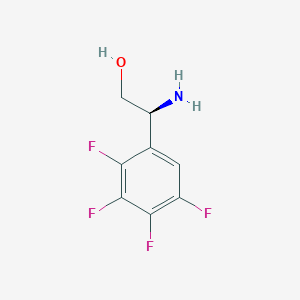
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoicacid](/img/structure/B13587185.png)
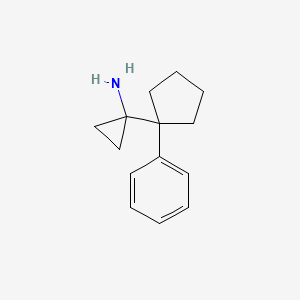
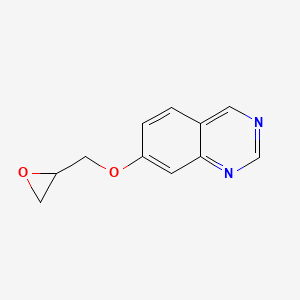
![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylicacidhydrochloride](/img/structure/B13587201.png)
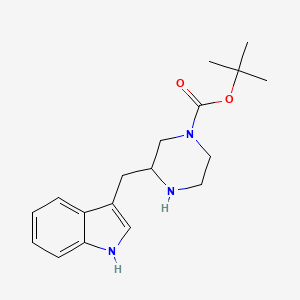
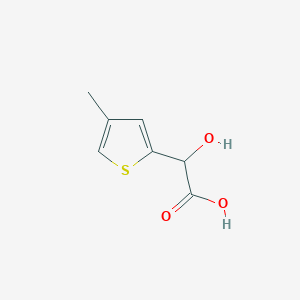
![O-({bicyclo[2.2.2]octan-2-yl}methyl)hydroxylamine hydrochloride](/img/structure/B13587216.png)
![2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B13587226.png)
